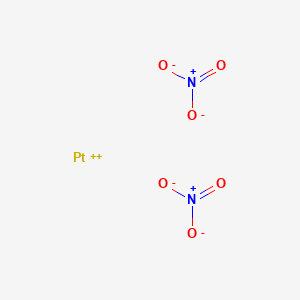
4-乙基苯甲酮
描述
4-Ethylbenzophenone is a chemical compound that is related to benzophenones, which are typically characterized by a benzoyl group attached to a phenyl group. Although the provided papers do not directly discuss 4-Ethylbenzophenone, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 4-Ethylbenzophenone.
Synthesis Analysis
The synthesis of benzophenone derivatives can be complex and involves multiple steps. For instance, the synthesis of isophthalic acids and isophthalates from 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters is described, which involves reactions under Dakin reaction conditions followed by esterification and hydrolysis . Similarly, the synthesis of 4-hydroxybenzophenone (4-HBP) is achieved through the benzoylation of phenol using benzoic anhydride and zeolite H-beta as a catalyst . These methods suggest possible pathways for synthesizing 4-Ethylbenzophenone by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their physical and chemical properties. For example, 4-Methylbenzophenone is reported to crystallize in both stable monoclinic and metastable trigonal forms, with detailed crystallographic parameters provided . The structure of a synthesized compound involving a benzophenone moiety is confirmed by various spectroscopic methods, including X-ray diffraction . These findings indicate that the molecular structure of 4-Ethylbenzophenone would likely be similar, with potential variations due to the ethyl substitution.
Chemical Reactions Analysis
Benzophenone derivatives can participate in various chemical reactions. The papers describe reactions such as esterification and the formation of hydrogen bonds in the crystal structures of synthesized compounds . These reactions are indicative of the reactivity of the carbonyl group in benzophenones, which is also expected to be a key reactive site in 4-Ethylbenzophenone.
Physical and Chemical Properties Analysis
The physical properties of benzophenone derivatives, such as melting points and crystal phases, are discussed . The metastable and stable crystal phases of 4-Methylbenzophenone have different nucleation properties, which could be relevant to the physical properties of 4-Ethylbenzophenone. The chemical properties, such as emission spectra and thermal stability, are also characterized for some compounds . These properties are influenced by the molecular structure and substituents, suggesting that 4-Ethylbenzophenone would exhibit its own unique set of physical and chemical properties.
科学研究应用
合成和聚合物应用
- 功能聚合物和合成工艺:4-乙基苯甲酮用于合成新型功能聚合物。例如,Sumida 和 Vogl (1981) 进行的一项研究描述了由 4-乙基苯甲酸合成 4-乙烯基-α-氰基-β-苯基肉桂酸乙酯的过程,重点介绍了 4-乙基苯甲酮与氰基乙酸乙酯进行 Knoevenagel 缩合的关键步骤。这种新单体在与苯乙烯和甲基丙烯酸甲酯等其他材料的均聚和共聚中显示出潜力 (Sumida 和 Vogl,1981 年)。
分析化学和色谱
- 在色谱中用作荧光衍生化:在分析化学领域,由 4-乙基苯甲酮衍生的 2-氨基-4,5-乙撑二羟基苯酚用作液相色谱中芳香醛的荧光衍生化试剂。该试剂与醛选择性反应,生成可以通过反相色谱分离的荧光衍生物 (Nohta 等人,1994 年)。
环境科学
- 有毒化合物的降解:在环境科学中,4-乙基苯甲酮参与了专注于有毒物质降解的研究。Fang 等人 (2021) 描述了使用氧化石墨烯改性的 PbO2 电极有效降解 4-羟基苯甲酮(一种有毒化合物)的过程。这种改性提高了电极在水生环境中降解 4-羟基苯甲酮的性能 (Fang 等人,2021 年)。
光反应和材料科学
- 光反应研究:在材料科学中,对 4-甲基苯甲酮(4-乙基苯甲酮的衍生物)等分子的光反应的研究提供了这些化合物在紫外线照射下的行为见解。这种理解对于光化学中的应用和新材料的开发至关重要 (Ito 等人,1987 年)。
安全和危害
4-Ethylbenzophenone is classified under GHS07, GHS08, and GHS09 . The hazard statements include H315-H411-H372, indicating that it may cause skin irritation, is toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure . The precautionary statements include P260-P264-P273-P501, advising to avoid breathing dust, wash thoroughly after handling, avoid release to the environment, and dispose of contents/container in accordance with local regulations .
作用机制
Target of Action
4-Ethylbenzophenone is a chemical compound with the molecular formula C15H14O
Mode of Action
It is synthesized utilizing the Friedel-Crafts acylation from the precursors of ethylbenzene and benzoyl chloride, catalyzed by aluminum chloride
Biochemical Pathways
It is known that benzophenones, a class of compounds to which 4-Ethylbenzophenone belongs, have been identified in the environment as well as in human fluids . .
Result of Action
It is synthesized for use in research , but the specific results of its action at the molecular and cellular level are not well-understood
Action Environment
The action environment of 4-Ethylbenzophenone is likely to influence its action, efficacy, and stability. Benzophenones, including 4-Ethylbenzophenone, have been found in the environment
属性
IUPAC Name |
(4-ethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPTKULISHEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171268 | |
| Record name | 4-Ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18220-90-1 | |
| Record name | 4-Ethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common impurities found during the synthesis of 4-Ethylbenzophenone and how are they identified?
A1: The synthesis of 4-Ethylbenzophenone, often utilizing Friedel-Crafts acylation with ethylbenzene and benzoyl chloride in the presence of aluminum chloride, can lead to the formation of various impurities. These primarily include different isomers of the desired product. Research has shown that alongside the desired para isomer, the synthesis yields the ortho (approximately 2%) and meta (approximately 7%) isomers of ethylbenzophenone [, ]. Additionally, diethylbenzophenone impurities, constituting up to 13% of the product, have also been observed [, ].
Q2: How does the structure of 4-Ethylbenzophenone relate to its potential use as a building block for other compounds?
A2: The structure of 4-Ethylbenzophenone features a key reactive site – the ketone group. This ketone can undergo a variety of chemical transformations, allowing for further modifications and the synthesis of more complex molecules. For instance, research highlights the successful Knoevenagel condensation of 4-Ethylbenzophenone with ethyl cyanoacetate []. This reaction transforms the ketone into an α,β-unsaturated ester, demonstrating the compound's versatility as a precursor for synthesizing compounds like ethyl 4-vinyl-α-cyano-β-phenylcinnamate []. This particular compound, due to its vinyl group, can be further polymerized, signifying the potential of 4-Ethylbenzophenone derivatives in polymer chemistry [].
Q3: What spectroscopic techniques are valuable for characterizing 4-Ethylbenzophenone?
A3: Characterizing 4-Ethylbenzophenone effectively relies on various spectroscopic methods:
- Infrared (IR) Spectroscopy: This technique reveals characteristic functional groups present in the molecule. For 4-Ethylbenzophenone, IR spectroscopy identifies the phenol stretching around 3030 cm-1, alkyl stretching around 2900 cm-1, and, importantly, the ketone C=O stretching at 1655 cm-1 [, ].
- Proton Nuclear Magnetic Resonance (HNMR) Spectroscopy: Despite occasional instrumentation challenges, HNMR provides valuable structural information. For 4-Ethylbenzophenone, the characteristic ethyl group manifests as a triplet and quartet at approximately 1.3 ppm and 2.7 ppm, respectively [, ].
- GC-MS: As discussed earlier, GC-MS is essential not just for identifying the compound but also for detecting impurities and assessing the purity of the synthesized product [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















